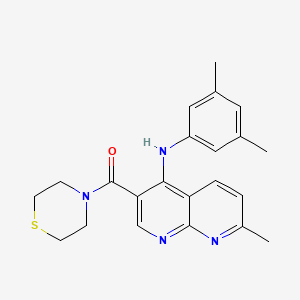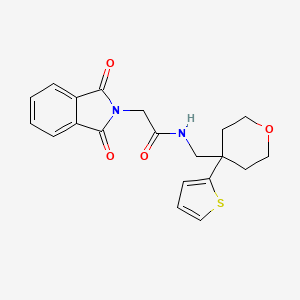![molecular formula C15H17F2NO2 B2790799 [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411289-09-1](/img/structure/B2790799.png)
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone, also known as DFP-10825, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is not fully understood, but it is believed to involve the inhibition of DNA replication and cell division. This is achieved through the binding of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone to the minor groove of DNA, which prevents the binding of transcription factors and ultimately leads to the inhibition of gene expression.
Biochemical and Physiological Effects:
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. This selectivity makes it an attractive candidate for the development of cancer therapies. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to inhibit the migration and invasion of cancer cells, which are important factors in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its selectivity towards cancer cells, which makes it a valuable tool for studying cancer biology. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to have low toxicity in animal models, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation of using [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone. One potential application is in the development of combination therapies, where [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, further studies are needed to fully understand the mechanism of action of [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone, which could lead to the development of more targeted cancer therapies. Finally, the development of more efficient synthesis methods for [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone could make it more readily available for research purposes.
In conclusion, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone is a promising compound with potential applications in the field of medicine, particularly in the development of novel cancer therapies. Its selectivity towards cancer cells and low toxicity make it an attractive candidate for further research, and future studies could lead to the development of more targeted and effective cancer treatments.
Méthodes De Synthèse
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone can be synthesized using a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-(difluoromethyl)benzyl chloride with pyrrolidine, followed by the reaction of the resulting product with epichlorohydrin. The final step involves the reaction of the product with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to yield [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone.
Applications De Recherche Scientifique
[3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has shown potential in various scientific research applications, particularly in the field of medicine. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, [3-[[4-(Difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone has been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of novel cancer therapies.
Propriétés
IUPAC Name |
[3-[[4-(difluoromethyl)phenyl]methyl]pyrrolidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F2NO2/c16-14(17)12-3-1-10(2-4-12)7-11-5-6-18(8-11)15(19)13-9-20-13/h1-4,11,13-14H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXIEUQNRKPAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC=C(C=C2)C(F)F)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(Difluoromethyl)phenyl]methyl}-1-(oxirane-2-carbonyl)pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Bromopyridin-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2790716.png)
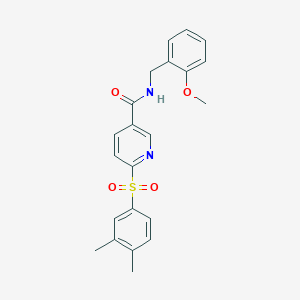

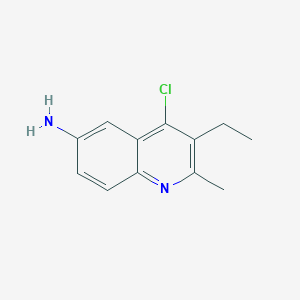

![2-{[2-(Methylamino)quinolin-8-yl]oxy}quinolin-8-ol](/img/structure/B2790726.png)
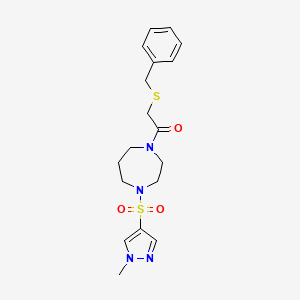

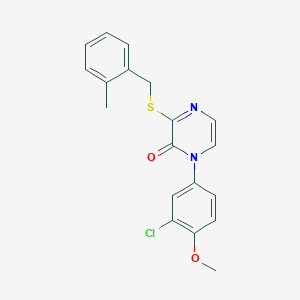
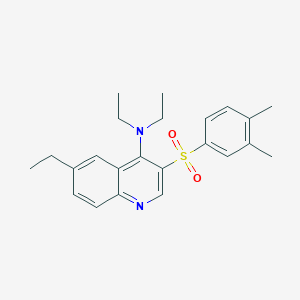
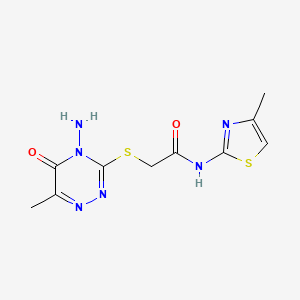
![5-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2790735.png)
